
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- is a heterocyclic compound that belongs to the class of thiadiazines. These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring. The tetrahydro-3,5-dibutyl- substitution indicates the presence of butyl groups at the 3 and 5 positions of the ring, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- typically involves the reaction of a dithiocarbamate with formaldehyde and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazine ring. The general reaction scheme can be represented as follows:
Formation of Dithiocarbamate:
Industrial Production Methods
Industrial production of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The butyl groups at the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve the disruption of microbial cell walls or interference with metabolic processes.
Comparison with Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can be compared with other similar compounds such as:
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of butyl groups, which can affect its reactivity and applications.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-: Ethyl groups instead of butyl groups, leading to differences in physical and chemical properties.
Properties
CAS No. |
6996-09-4 |
|---|---|
Molecular Formula |
C11H22N2S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3,5-dibutyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-3-5-7-12-9-13(8-6-4-2)11(14)15-10-12/h3-10H2,1-2H3 |
InChI Key |
IFDIJNHAPXUYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=S)SC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


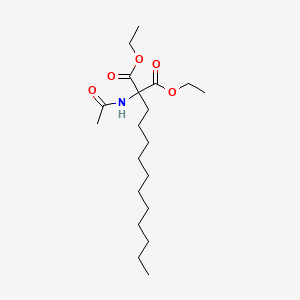
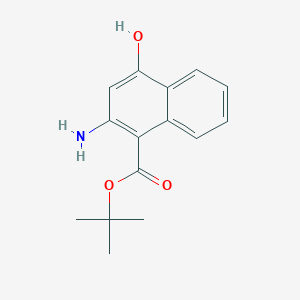
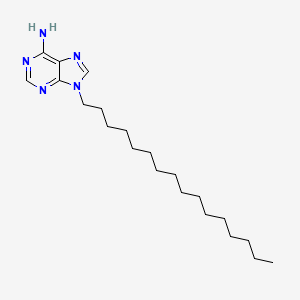

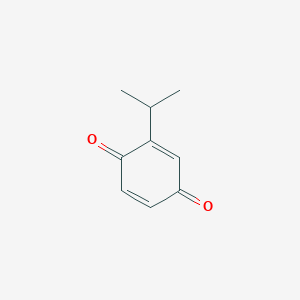
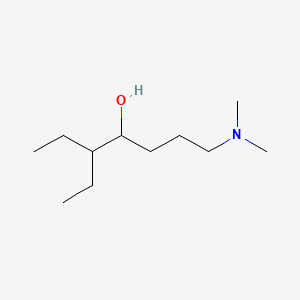
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
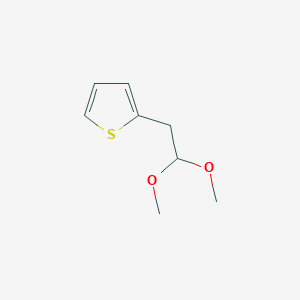
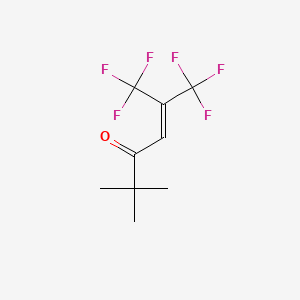

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)

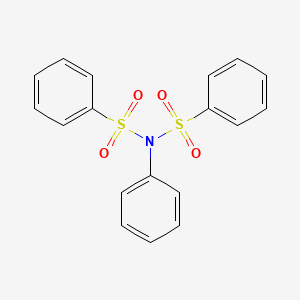
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
